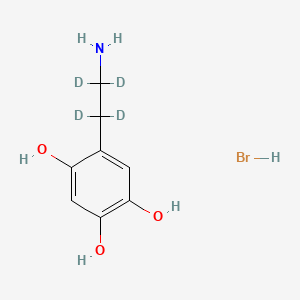

Oxidopamine-d4 (hydrobromide)

Description

Contextualization of Oxidopamine (B193587) as a Neurotoxin in Experimental Neuroscience

Oxidopamine, also known as 6-hydroxydopamine (6-OHDA), is a synthetic organic compound that has been a cornerstone of experimental neuroscience for decades. wikipedia.org Its primary use is to create animal models of Parkinson's disease by selectively destroying dopaminergic and noradrenergic neurons. wikipedia.orgnih.gov This neurotoxic effect is achieved through its structural similarity to the neurotransmitter dopamine (B1211576), which allows it to be taken up by dopamine transporters into the neurons. wikipedia.orgmedchemexpress.com

Once inside the neuron, Oxidopamine undergoes auto-oxidation, a process that generates highly reactive and toxic molecules, including hydrogen peroxide and other reactive oxygen species (ROS). wikipedia.orgnih.gov These molecules cause significant oxidative stress, leading to cellular damage and ultimately, neuronal death. jneurosci.orgnih.gov This selective destruction of dopaminergic neurons in specific brain regions, such as the substantia nigra, mimics the neuronal loss observed in Parkinson's disease, providing a valuable model for studying the disease's progression and testing potential therapeutic interventions. wikipedia.orgnih.gov

The neurotoxic properties of Oxidopamine were first described in 1959, and since then, it has been instrumental in developing various animal models of Parkinson's disease. wikipedia.org These models have been crucial for investigating the underlying mechanisms of the disease, including mitochondrial dysfunction, oxidative stress, and inflammation. jneurosci.orgnih.govmdpi.com

Rationale for Deuteration in Neurochemical and Pharmacological Research

Deuteration is the process of replacing hydrogen atoms in a molecule with their heavier, stable isotope, deuterium (B1214612). wikipedia.org This seemingly minor change can have significant effects on the molecule's properties, making it a valuable technique in neurochemical and pharmacological research. nih.govnih.gov

The primary reason for deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This increased bond strength can slow down the rate of chemical reactions that involve breaking this bond, a common step in drug metabolism. researchgate.net By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can create "heavy" versions of drugs that are metabolized more slowly. This can lead to a longer half-life and improved pharmacokinetic profiles. wikipedia.org

Beyond altering metabolism, deuteration serves as a powerful tool in various analytical techniques. pharmaffiliates.comthalesnano.com In mass spectrometry, the increased mass of deuterated compounds allows them to be used as internal standards for accurate quantification of their non-deuterated counterparts. pharmaffiliates.comthalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, the unique properties of deuterium can help in determining the structure of complex molecules. pharmaffiliates.comthalesnano.comresearchgate.net

The application of deuteration in drug discovery has gained significant traction, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017. wikipedia.orgnih.gov This has paved the way for the development of other deuterated compounds with potential therapeutic advantages. nih.govresearchgate.net

Scope and Significance of Oxidopamine-d4 (hydrobromide) Research in Understanding Neuropathology

Oxidopamine-d4 (hydrobromide) is a deuterated form of Oxidopamine where four hydrogen atoms have been replaced with deuterium. pharmaffiliates.com This specific modification enhances its utility as a research tool for studying neuropathology. The primary significance of using Oxidopamine-d4 lies in its application as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. pharmaffiliates.comthalesnano.com

When studying the effects of Oxidopamine in animal models, researchers need to accurately measure its concentration and the levels of its metabolites in various tissues. By using Oxidopamine-d4 as an internal standard, they can achieve more precise and reliable quantification. This is crucial for understanding the pharmacokinetics of the neurotoxin and correlating its concentration with the observed neurodegenerative effects.

Furthermore, the use of deuterated compounds can provide insights into the mechanisms of toxicity. While the primary mechanism of Oxidopamine toxicity is oxidative stress, the precise metabolic pathways and the role of specific enzymes can be further elucidated by comparing the effects of the deuterated and non-deuterated forms.

| Property | Value | Source |

| Chemical Formula | C8H8D4BrNO3 | pharmaffiliates.com |

| Molecular Weight | 254.11 g/mol | pharmaffiliates.com |

| Synonyms | 6-Hydroxy Dopamine-d4 Hydrobromide, 2,4,5-Trihydroxyphenethylamine-d4 Hydrobromide | pharmaffiliates.com |

| Storage Temperature | 2-8°C | pharmaffiliates.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12BrNO3 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide |

InChI |

InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2; |

InChI Key |

MLACDGUOKDOLGC-PBCJVBLFSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Br |

Origin of Product |

United States |

Molecular Mechanisms of Oxidopamine Induced Neurotoxicity in Experimental Systems

Dopamine (B1211576) Transporter-Mediated Uptake and Intracellular Accumulation

The selective neurotoxicity of oxidopamine (B193587) is initiated by its recognition and transport into dopaminergic neurons by the dopamine transporter (DAT). wikipedia.orgresearchgate.net Due to its structural similarity to the endogenous neurotransmitter dopamine, oxidopamine is a high-affinity substrate for DAT. researchgate.netresearchgate.net This active transport mechanism leads to the concentration of the toxin within the cytoplasm of these specific neurons. nih.gov

Studies using the 6-OHDA rat model of Parkinson's disease have demonstrated a significant loss of DAT in the striatum, confirming the critical role of this transporter in the toxin's uptake. nih.gov Interestingly, even with a substantial loss of DAT, some level of dopamine uptake persists, which may be mediated by other monoamine transporters like the norepinephrine (B1679862) transporter (NET) when DAT levels are severely depleted. nih.gov The accumulation of oxidopamine inside the neuron is the crucial first step that triggers the cascade of cytotoxic events.

Autoxidation and Reactive Oxygen Species Generation Pathways

Once inside the neuron, oxidopamine undergoes autoxidation, a process that generates a variety of highly reactive and damaging molecules. wikipedia.orgresearchgate.net This process is a key contributor to the neurotoxic effects of the compound. The autoxidation of 6-OHDA is a rapid process that leads to the formation of reactive oxygen species (ROS). nih.govnih.gov

Superoxide (B77818) Radical Formation

The autoxidation of 6-hydroxydopamine is initiated by its reaction with molecular oxygen, leading to the formation of a p-quinone and the superoxide radical (O₂⁻). nih.gov The generation of this radical has been demonstrated by the ability of superoxide dismutase, an enzyme that scavenges superoxide radicals, to inhibit the autoxidation of 6-OHDA. nih.gov This inhibition is observed as a decrease in the rate of both oxygen consumption and quinone formation. nih.gov

Hydrogen Peroxide Production

The superoxide radicals formed during autoxidation can be further converted to hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov The production of H₂O₂ is a significant factor in the neurotoxicity of 6-OHDA. nih.govnih.gov Research has shown that the autoxidation of 6-OHDA proceeds rapidly with the formation of H₂O₂, and this newly formed H₂O₂ can participate in further reactions. nih.gov In experimental settings, the intracellular production of H₂O₂ by 6-OHDA has been identified as a critical trigger for the degeneration of dopaminergic neurons in the substantia nigra of rats. nih.govresearchgate.net

Catecholamine Quinone Formation and Nucleophilic Adducts

The oxidation of 6-OHDA results in the formation of highly reactive p-quinone species. wikipedia.orgnih.gov These quinones are electrophilic and can readily react with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. wikipedia.org This interaction can lead to the formation of covalent adducts, altering the structure and function of essential proteins and contributing to cellular dysfunction and death. wikipedia.orgnih.gov The formation of these quinones and their subsequent reactions are a central aspect of 6-OHDA's cytotoxicity. nih.gov

Oxidative Stress-Induced Cellular Damage

The excessive production of ROS and reactive quinones by oxidopamine overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This imbalance results in widespread damage to cellular components.

Lipid Peroxidation

Oxidative stress induced by 6-OHDA leads to the peroxidation of lipids, a destructive process that damages cell membranes. nih.gov In animal models, the intraventricular injection of 6-hydroxydopamine has been shown to cause a transient increase in lipid peroxidation products in various brain regions, including the striatum, midbrain, and hypothalamus. nih.gov This increase in lipid peroxidation is believed to be involved in the degenerative process of neurons. nih.gov Lipid peroxidation can compromise the integrity and function of cellular and organellar membranes, contributing to the ultimate demise of the neuron. nih.gov

Protein Oxidation and Nitration

Oxidopamine-induced neurotoxicity is significantly mediated by the oxidative and nitrative stress it imposes on vital cellular proteins. The process of protein oxidation involves the direct modification of amino acid residues by reactive oxygen species (ROS), leading to the formation of protein carbonyls and other adducts. nih.gov The auto-oxidation of oxidopamine generates ROS, which can directly oxidize proteins. wikipedia.org This oxidative damage can alter protein structure and function, contributing to cellular dysfunction and death. nih.gov

Recent research also highlights that oxidopamine can modify proteins through cysteine modification, presenting an additional pathway to neuronal cell death. wikipedia.org Furthermore, the oxidation of dopamine, a structurally similar compound, can lead to the formation of dopamine-protein conjugates that exhibit pro-oxidant activities, further perpetuating oxidative stress. mdpi.com

Protein nitration, the addition of a nitro group to tyrosine residues, is another critical aspect of oxidopamine's neurotoxic profile. This process is often mediated by reactive nitrogen species (RNS) such as peroxynitrite, which can be formed in the presence of nitric oxide and superoxide radicals. nih.gov The nitration of proteins can lead to a loss of protein function and is considered a marker of neurodegeneration. nih.gov

DNA Damage

Oxidopamine is known to induce significant DNA damage, a key factor in its neurotoxic cascade. nih.gov The generation of ROS during the auto-oxidation of oxidopamine plays a central role in this process. wikipedia.org These ROS can directly attack DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage. nih.gov

Studies have demonstrated that oxidopamine treatment increases the formation of 8-oxodG in neuronal cells. nih.gov This damage can trigger various cellular responses, including the activation of DNA repair mechanisms and, if the damage is extensive, the initiation of apoptotic cell death. nih.govmdpi.com

The presence of metal ions, such as copper and iron, can exacerbate oxidopamine-induced DNA damage. nih.gov Copper, in particular, has been shown to effectively accelerate the auto-oxidation of oxidopamine and the generation of hydrogen peroxide, leading to more severe DNA damage compared to iron. nih.gov This metal-mediated DNA damage is a crucial stimulus for initiating apoptosis in neuronal cells exposed to oxidopamine. nih.gov

Mitochondrial Dysfunction

Mitochondria are primary targets of oxidopamine-induced neurotoxicity. The disruption of mitochondrial function is a central event leading to neuronal cell death.

Inhibition of Electron Transport Chain Complexes (I and IV)

A key mechanism of oxidopamine's toxicity is the direct inhibition of the mitochondrial electron transport chain (ETC), specifically Complexes I (NADH dehydrogenase) and IV (cytochrome c oxidase). nih.govneuroscigroup.us Research has shown that oxidopamine itself, rather than its oxidation products, is responsible for this inhibition. nih.gov

The inhibition of these complexes disrupts the flow of electrons, which is essential for the generation of ATP. nih.govresearchgate.net Studies have determined the inhibitory concentrations (IC50) for oxidopamine on these complexes, highlighting its potent inhibitory effects. nih.gov The inhibition of Complex I is particularly significant as it is a major entry point for electrons into the ETC. mdpi.com

Table 1: Inhibition of Mitochondrial Respiratory Complexes by Oxidopamine

| Complex | IC50 (µM) | Reference |

| Complex I | 10.5 | nih.gov |

| Complex IV | 34 | nih.gov |

Mitochondrial Membrane Depolarization

Oxidopamine induces a significant decrease in the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov This depolarization is a critical event in the apoptotic cascade. The collapse of the mitochondrial membrane potential can be triggered by the inhibition of the ETC and the subsequent increase in ROS production. nih.gov

Studies using fluorescent dyes have visually and quantitatively demonstrated the loss of mitochondrial membrane potential in neuronal cells following exposure to oxidopamine. researchgate.netresearchgate.net This depolarization is a key indicator of mitochondrial dysfunction and a commitment point towards cell death.

Disruption of Mitochondrial Calcium Homeostasis

Oxidopamine disrupts the delicate balance of calcium ions (Ca2+) within the mitochondria. nih.gov Mitochondria play a crucial role in buffering cytosolic Ca2+ levels, and their dysfunction can lead to an overload of Ca2+ in both the cytosol and the mitochondrial matrix. nih.govnih.gov

Elevated mitochondrial Ca2+ can further exacerbate mitochondrial dysfunction by promoting the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors. nih.gov The interplay between Ca2+ dysregulation and mitochondrial oxidant stress is a critical factor in the selective vulnerability of dopaminergic neurons. nih.govnorthwestern.edu

Impaired ATP Synthesis

A direct consequence of the inhibition of the ETC and mitochondrial depolarization is a severe impairment of ATP synthesis. neuroscigroup.usnih.gov ATP is the primary energy currency of the cell, and its depletion has widespread detrimental effects on cellular functions.

The reduction in ATP levels compromises energy-dependent processes essential for neuronal survival, including ion transport, neurotransmitter synthesis, and the maintenance of cellular integrity. researchgate.net The inability to meet the high energy demands of neurons ultimately leads to cell death. mdpi.com

Table 2: Summary of Oxidopamine's Effects on Mitochondrial Function

| Mitochondrial Parameter | Effect of Oxidopamine | Key Consequences | References |

| Electron Transport Chain | Inhibition of Complex I and IV | Decreased electron flow, Increased ROS production | nih.govneuroscigroup.usmdpi.com |

| Membrane Potential | Depolarization | Release of pro-apoptotic factors, Impaired ion transport | researchgate.netnih.gov |

| Calcium Homeostasis | Disruption, Overload | mPTP opening, Exacerbated mitochondrial damage | nih.govnih.gov |

| ATP Synthesis | Impairment | Energy crisis, Cellular dysfunction, Cell death | neuroscigroup.usresearchgate.netnih.gov |

Programmed Cell Death Pathways

Oxidopamine triggers neuronal demise through multiple, interconnected programmed cell death pathways. These include apoptosis, characterized by the activation of a cascade of caspases, and ferroptosis, an iron-dependent form of cell death.

Apoptosis Induction and Caspase Activation

The neurotoxin oxidopamine is a well-established inducer of apoptosis in neuronal cells. nih.govnih.gov Exposure of neuronal-like cell lines, such as PC12 cells, to oxidopamine leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. nih.gov This is followed by the activation of initiator and executioner caspases, including caspase-3, caspase-7, and caspase-9. nih.govresearchgate.net Studies have demonstrated that the activation of the caspase-9/caspase-3 cascade is a predominant apoptotic pathway in the degeneration of dopaminergic neurons induced by oxidopamine. researchgate.net The activation of caspase-3, in turn, is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as nuclear fragmentation. nih.govplos.org

Furthermore, research indicates that the neurotoxicity of oxidopamine is initiated through extracellular auto-oxidation, which generates reactive oxygen species, including hydrogen peroxide. nih.gov This oxidative stress is a primary trigger for the subsequent mitochondrial-mediated apoptotic events. nih.gov The process involves the release of cytochrome c from the mitochondria into the cytosol, a critical step for the formation of the apoptosome and the activation of caspase-9. nih.gov

Role of Bid Cleavage

Bid, a pro-apoptotic member of the Bcl-2 family, plays a crucial role in linking the extrinsic and intrinsic apoptotic pathways. In the context of death receptor-mediated apoptosis, caspase-8 cleaves Bid into a truncated form, tBid. nih.govnih.gov While direct evidence for oxidopamine-induced Bid cleavage is still emerging, the established role of caspases in oxidopamine neurotoxicity suggests a potential involvement. Once generated, tBid translocates from the cytosol to the mitochondria. nih.gov At the mitochondrial outer membrane, tBid interacts with and activates other pro-apoptotic Bcl-2 family members like Bax and Bak. nih.gov This activation leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, thereby amplifying the apoptotic signal. nih.govnih.gov The cleavage of Bid by an upstream caspase, such as caspase-8, and a functional BH3 domain in the resulting tBid are essential for the induction of apoptosis through the mitochondrial pathway. nih.gov

Ferroptosis Mechanisms

Ferroptosis is a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.gov The process is initiated by the accumulation of lipid reactive oxygen species (ROS), which damage cellular membranes and other components, ultimately leading to cell death. nih.gov Key features of ferroptosis include the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides. nih.gov The Fenton reaction, where ferrous iron (Fe2+) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a central driver of lipid peroxidation in ferroptosis. nih.govnih.gov While the direct involvement of ferroptosis in oxidopamine-induced neurotoxicity is an active area of research, the known mechanisms of oxidopamine, such as the generation of oxidative stress and disruption of iron homeostasis, align with the core drivers of ferroptosis.

Neuroinflammation and Immune Response Modulation

In addition to directly inducing cell death, oxidopamine also triggers neuroinflammatory responses that contribute to neuronal damage. This involves the activation of enzymes like cyclooxygenase-2 (COX-2) and the subsequent production of inflammatory mediators.

Cyclooxygenase-2 (COX-2) Activation

Oxidopamine has been shown to robustly induce the expression and activation of cyclooxygenase-2 (COX-2) in neuronal cell lines, including mouse Neuro-2a and human SH-SY5Y cells. medchemexpress.comnih.govelsevierpure.com This induction occurs in a time-dependent manner. medchemexpress.com Studies have revealed that upon stimulation with oxidopamine, COX-2 not only increases in expression but also translocates from the cytoplasm to the nucleus, indicating its activation. nih.govelsevierpure.com COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2). nih.govnih.gov This activation of COX-2 is a key step in the inflammatory response mediated by oxidopamine. medchemexpress.com

Pro-inflammatory Cytokine Secretion (e.g., IL-1β, TNF-α)

A key aspect of neuroinflammation is the secretion of pro-inflammatory cytokines, with Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) being prominent mediators. nih.gov In experimental models, exposure to oxidopamine has been shown to trigger an inflammatory cascade that elevates the levels of these cytokines. For instance, studies have shown that inflammation induced by agents like lipopolysaccharide (LPS) can increase the secretion of IL-1β, making dopamine neurons more susceptible to the toxic effects of a subsequent low dose of oxidopamine. nih.gov IL-1β is considered a primary regulator of neuroinflammation, capable of inducing the production of other inflammatory mediators. nih.govnih.gov Similarly, TNF-α, when overproduced, can lead to the overactivation of microglia, which in turn causes neuronal damage. nih.gov The blockade of IL-1β signaling has been demonstrated to reduce the levels of other pro-inflammatory cytokines like TNF-α and interferon-γ, thereby mitigating the augmented loss of dopaminergic neurons. nih.gov

Glial Activation (Astrogliosis, Microgliosis)

Glial cells, including astrocytes and microglia, are the primary immune cells of the central nervous system and become activated in response to neuronal injury. researchgate.netfrontiersin.org Oxidopamine-induced neurodegeneration is consistently associated with the activation of both microglia (microgliosis) and astrocytes (astrogliosis) in the affected brain regions. researchgate.netnih.gov Following the injection of oxidopamine in animal models, a notable increase in the number and density of activated microglia and astrocytes is observed in areas like the neostriatum and substantia nigra. researchgate.net This glial reaction is a hallmark of the neuroinflammatory response to the toxin-induced damage. researchgate.net Activated microglia, in particular, contribute to the neurodegenerative process by releasing cytotoxic substances, including pro-inflammatory factors. frontiersin.org The activation of these glial cells is a critical component of the wounding and repair process in the partially lesioned nigrostriatal system. researchgate.net

Protein Aggregation and Proteasomal Pathway Impairment

The accumulation of misfolded proteins and the dysfunction of cellular protein clearance mechanisms are central to many neurodegenerative diseases. Oxidopamine has been shown to influence these processes, particularly concerning alpha-synuclein (B15492655) and the ubiquitin-proteasome system.

Alpha-Synuclein Aggregation

Alpha-synuclein is a protein that, when aggregated, forms the primary component of Lewy bodies, a pathological hallmark of Parkinson's disease. nih.gov Research indicates that oxidopamine can promote the phosphorylation of alpha-synuclein at the Serine-129 residue (pSyn-129), a modification that is found in the vast majority of alpha-synuclein deposits in the brains of Parkinson's disease patients. nih.gov Studies using SH-SY5Y cells have demonstrated that increasing concentrations of oxidopamine lead to a significant increase in the ratio of pSyn-129 to total α-synuclein. nih.gov This phosphorylation event appears to precede apoptosis, suggesting it is an early step in the neurodegenerative cascade. nih.gov Furthermore, in mouse models, the combination of pre-formed alpha-synuclein fibrils and oxidopamine results in significant damage to the nigrostriatal pathway and the formation of alpha-synuclein-positive aggregates. helsinki.finih.gov These findings suggest that neurons already containing large alpha-synuclein aggregates are particularly vulnerable to the toxic effects of oxidopamine. helsinki.finih.gov

Ubiquitination Pathway Alterations

The ubiquitin-proteasome system is the primary cellular machinery for degrading damaged or unnecessary proteins. Alterations in this pathway can lead to the accumulation of toxic protein species. Exposure of neuroblastoma cell lines to oxidopamine has been found to increase the levels of both free ubiquitin and ubiquitin-conjugated proteins. nih.gov This suggests that oxidopamine toxicity is associated with an activation of the ubiquitin-proteasome system in an attempt to clear damaged proteins. nih.gov In fact, metabolic labeling studies have shown that oxidopamine markedly increases the degradation of proteins. nih.gov However, this process can be overwhelmed, and at higher doses of oxidopamine, the co-localization of alpha-synuclein and ubiquitin in the cytosol is observed, indicating the formation of protein aggregates that may be resistant to degradation. nih.gov Interestingly, inhibiting the proteasome with specific inhibitors potentiates the toxicity of oxidopamine, highlighting the critical role of this pathway in cell survival following oxidopamine-induced stress. nih.gov

Kinase Signaling Pathways

Cellular signaling cascades, particularly those involving kinases, play a crucial role in determining cell fate in response to stress. The p38 MAPK pathway has been identified as a significant player in oxidopamine-induced neurotoxicity.

p38 MAPK Phosphorylation

The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling pathway that is activated by cellular stress, including oxidative stress and inflammatory cytokines. Research has shown that the neuroinflammatory and neurodegenerative processes in Parkinson's disease models involve the activation of this pathway. mdpi.com The activation of microglia by pathological α-synuclein can trigger the mTOR/p38 MAPK pathway, contributing to the pathological changes seen in Parkinson's disease. mdpi.com This suggests that phosphorylation and subsequent activation of p38 MAPK is a critical step in the signaling cascade that leads to neuronal cell death following exposure to neurotoxic stimuli.

Akt Phosphorylation

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signaling pathways that regulate cell survival and apoptosis. In the context of oxidopamine-induced neurotoxicity, the modulation of Akt phosphorylation is a key factor. Studies have shown that the activation of the Akt/mTOR (mammalian target of rapamycin) signaling pathway can exert a neuroprotective effect against the damage induced by oxidopamine. nih.gov

In in vivo models where the nigrostriatal projection was damaged by oxidopamine, activating the Akt/mTOR pathway was found to block apoptosis, preserve the cell bodies of dopaminergic neurons, and suppress retrograde axon degeneration. nih.gov This highlights the importance of maintaining pro-survival signaling cascades to counteract the toxic insults initiated by oxidopamine. The disruption of these pathways, conversely, contributes to the progression of neurodegeneration. The neurotoxin's impact on mitochondrial health and the generation of reactive oxygen species (ROS) are upstream events that can lead to the dysregulation of pathways like Akt signaling, ultimately tipping the balance towards apoptotic cell death. nih.govnih.gov

Mitochondrial ERK Activation

Extracellular signal-regulated kinase (ERK) is a member of the mitogen-activated protein kinase (MAPK) family and plays a dual role in neuronal fate, contributing to both survival and cell death depending on the context and location of its activation. In oxidopamine-induced neurotoxicity, a sustained activation of ERK within the mitochondria is a critical event driving neuronal injury. nih.gov

The process begins with oxidopamine's auto-oxidation, which generates reactive oxygen species (ROS), including hydrogen peroxide. nih.govwikipedia.org This initial oxidative burst is followed by a secondary, delayed phase of mitochondrial ROS production. nih.govnih.gov This delayed phase is directly associated with the phosphorylation and activation of a specific pool of ERK located within the mitochondria. nih.govnih.gov

Key findings from research on this mechanism include:

Two Phases of ROS Production: Oxidopamine elicits an early phase of intracellular ROS, followed by a delayed phase specifically originating from the mitochondria. nih.gov

ERK Phosphorylation: The delayed mitochondrial ROS production is temporally correlated with the phosphorylation of mitochondrial ERK. nih.gov

Role of MEK 1/2: The activation of mitochondrial ERK is dependent on the upstream kinases MEK 1/2, as inhibitors of these kinases were shown to block the phosphorylation. nih.gov

Link to Cytotoxicity: The inhibition of the ERK pathway has been shown to protect against oxidopamine-induced toxicity. Furthermore, once mitochondrial ROS production and ERK activation are initiated, the cells become significantly more resistant to rescue by antioxidants, indicating this is a critical commitment step towards cell death. nih.govnih.gov

This body of evidence implicates the activation of a distinct mitochondrial ERK pool as a key mediator in the neurotoxic cascade initiated by oxidopamine. nih.gov

Chromatin Structure and Nuclear Organization Alterations

The neurotoxic effects of oxidopamine extend beyond the cytoplasm and mitochondria, directly impacting the structure and organization of the cell nucleus. The nucleolus, the primary site of ribosome biogenesis and a key sensor of cellular stress, is particularly vulnerable. nih.govnih.gov

A study using a rat model with unilateral oxidopamine-induced lesions in the substantia nigra pars compacta (SNpc) revealed significant morphological changes in the dopaminergic neurons of the lesioned hemisphere compared to the intact side. nih.govnih.gov These alterations suggest that nuclear and nucleolar dysfunction are integral components of the neurodegenerative process.

Stereological analysis demonstrated a concurrent decrease in both the size of the neuron and its nucleolus, suggesting an interdependent relationship in their response to toxic stress. nih.gov The reduction in nucleolar volume is particularly significant as nucleolar size is often linked to its functional capacity for ribosome synthesis. nih.gov This damage may be mediated by oxidative damage to RNA and the dysregulation of proteins involved in rRNA synthesis. nih.gov Further proteomic studies have shown that oxidopamine exposure can lead to a significant overexpression of core histone proteins, which are fundamental to chromatin structure, suggesting a disruption in nucleosomal dynamics and gene expression regulation. nih.gov

| Affected Parameter | Percentage Decrease in Lesioned Hemisphere |

|---|---|

| Total TH-Positive Neuron Number | 46% |

| SNpc Planimetric Volume | 18% |

| Nucleolar Volume | 16% |

| Neuronal Body Volume | 11% |

In Vitro Experimental Models Utilizing Oxidopamine and Its Deuterated Form for Neurotoxicity Research

Mammalian Cell Culture Systems

A variety of mammalian cell lines are employed to model the effects of oxidopamine (B193587), each with unique characteristics that make them suitable for specific research questions. While direct research on Oxidopamine-d4 (hydrobromide) is limited, the extensive studies using its non-deuterated counterpart, 6-hydroxydopamine (6-OHDA), provide a robust framework for its application.

Human neuroblastoma cell lines, such as SH-SY5Y, are a cornerstone of in vitro neurotoxicity research. nih.gov These cells can be differentiated into a more mature neuronal phenotype, expressing key markers of dopaminergic neurons like tyrosine hydroxylase. nih.gov This makes them a highly relevant model for studying the selective toxicity of oxidopamine.

Exposure of SH-SY5Y cells to oxidopamine leads to a dose-dependent decrease in cell viability. ajol.infomedchemexpress.com For instance, treatment with oxidopamine has been shown to induce apoptosis, a form of programmed cell death, in these cells. ajol.info The neurotoxic effects are often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. ajol.infonih.gov The SH-SY5Y cell line is also utilized to investigate the protective effects of various compounds against oxidopamine-induced toxicity. ajol.info

The Neuro-2a (N2a) cell line, derived from mouse neuroblastoma, is another valuable tool. Similar to SH-SY5Y cells, oxidopamine treatment reduces the viability of Neuro-2a cells in a concentration-dependent manner. medchemexpress.com

The PC12 cell line, derived from a rat pheochromocytoma, is widely used in neurobiological research due to its ability to differentiate into neuron-like cells in the presence of nerve growth factor. epa.gov These cells share many properties with dopaminergic neurons, making them an excellent model for studying oxidopamine-induced neurodegeneration. spandidos-publications.com

Treatment of PC12 cells with oxidopamine induces apoptosis and is a well-established method to model Parkinson's disease in vitro. spandidos-publications.comnih.gov Studies have shown that oxidopamine exposure leads to a significant reduction in PC12 cell viability. spandidos-publications.com For example, one study reported that oxidopamine reduced cell viability to approximately 21.8%. spandidos-publications.com This model is frequently used to test the neuroprotective potential of various agents. spandidos-publications.comnih.gov

Primary neuronal cultures, derived directly from animal brain tissue, offer a more physiologically relevant model compared to immortalized cell lines. nih.gov Cultures prepared from the neonatal rat mesencephalon, containing the substantia nigra, are particularly useful for studying the selective vulnerability of dopamine (B1211576) neurons to oxidopamine. nih.gov

In these cultures, oxidopamine induces morphological and biochemical signs of cell death specifically in dopamine neurons, while other neuronal types, such as GABAergic neurons, are less affected. nih.gov The neurotoxic effect of oxidopamine in primary dopaminergic neurons is mediated, at least in part, by the initiation of caspase-dependent apoptosis. nih.gov The specificity of oxidopamine's toxicity is linked to its uptake by the dopamine transporter, making these primary cultures an invaluable tool for studying the selective degeneration of dopaminergic neurons. nih.gov

Assessment of Cellular Viability and Cytotoxicity

A fundamental aspect of in vitro neurotoxicity studies is the quantification of cell death and survival following exposure to a toxic agent. Several assays are routinely used to assess the impact of oxidopamine on cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. ajol.infonih.gov In numerous studies, the MTT assay has been used to demonstrate the dose-dependent decrease in viability of SH-SY5Y and PC12 cells upon treatment with oxidopamine. ajol.infospandidos-publications.comnih.gov

The lactate (B86563) dehydrogenase (LDH) release assay is another common method to assess cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. Increased LDH release is therefore a marker of cell death. ajol.info Studies have shown that oxidopamine treatment leads to a significant increase in LDH release from SH-SY5Y cells. ajol.info

The following table summarizes findings on the cytotoxicity of oxidopamine in different cell lines:

Interactive Table: Oxidopamine-Induced Cytotoxicity in Vitro| Cell Line | Assay | Endpoint | Key Finding | Reference |

|---|---|---|---|---|

| SH-SY5Y | MTT Assay | Cell Viability | Dose-dependent decrease in cell viability. | ajol.info |

| SH-SY5Y | LDH Release | Cytotoxicity | Increased LDH release. | ajol.info |

| Neuro-2a | Viability Assay | Cell Viability | Concentration-dependent decrease in viability. | medchemexpress.com |

| PC12 | MTT Assay | Cell Viability | Reduced cell viability to ~21.8%. | spandidos-publications.com |

| PC12 | Apoptosis Assay | Apoptosis | Induction of apoptosis. | nih.gov |

Evaluation of Oxidative Stress Markers

The neurotoxicity of oxidopamine is strongly linked to its ability to induce oxidative stress. nih.gov Oxidopamine undergoes auto-oxidation, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. nih.govwikipedia.org This leads to a state of oxidative stress within the cell, where the production of ROS overwhelms the cell's antioxidant defense mechanisms.

Several markers are used to quantify oxidative stress in vitro. The intracellular levels of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). nih.gov Studies have shown a significant increase in ROS production in SH-SY5Y cells following exposure to oxidopamine. ajol.infonih.gov

Other markers of oxidative stress include the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. ajol.infonih.gov Oxidopamine treatment has been shown to deplete intracellular GSH levels and reduce SOD activity in SH-SY5Y cells. ajol.info Furthermore, the extent of lipid peroxidation, a consequence of oxidative damage to cell membranes, can be assessed by measuring the levels of malondialdehyde (MDA). ajol.info An increase in MDA levels is a common finding in oxidopamine-treated cells. ajol.info

Analysis of Mitochondrial Function and Morphology

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction is a well-established hallmark of oxidopamine-induced neurotoxicity. nih.govnih.gov

Oxidopamine can directly inhibit the mitochondrial electron transport chain, particularly complex I and complex IV. wikipedia.orgresearchgate.net This inhibition leads to a decrease in ATP production and an increase in ROS generation from the mitochondria. nih.gov The impact on mitochondrial respiration can be assessed using high-resolution respirometry, which has shown that oxidopamine reduces the respiratory control ratio and state 3 respiration in isolated brain mitochondria. nih.gov

Furthermore, oxidopamine can induce changes in mitochondrial morphology, such as fragmentation, and can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade and leading to apoptosis. researchgate.netresearchgate.net The mitochondrial membrane potential is also a critical parameter, and its loss is an early event in oxidopamine-induced apoptosis. mdpi.com

The following table summarizes key findings related to oxidopamine's effects on mitochondrial function:

Interactive Table: Effects of Oxidopamine on Mitochondrial Function| Parameter | Model System | Key Finding | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Isolated Rat Brain Mitochondria | Reduction in respiratory control ratio and state 3 respiration. | nih.gov |

| Mitochondrial Complex Activity | Isolated Rat Brain Mitochondria | Inhibition of complex I and V activity. | nih.gov |

| ATP Production | Differentiated SH-SY5Y Cells | Significant decrease in both glycolytic and mitochondrial ATP production. | nih.gov |

| Mitochondrial Morphology | SH-SY5Y Cells | Induces mitochondrial fragmentation. | researchgate.net |

| Mitochondrial Membrane Potential | SH-SY5Y Cells | Causes loss of mitochondrial membrane potential. | mdpi.com |

| Cytochrome c Release | In vivo model | Increase in cytochrome c release. | researchgate.net |

Measurement of Apoptotic Markers

The cell death induced by oxidopamine in in vitro models is characterized by apoptosis, a form of programmed cell death. nih.govjneurosci.org Researchers quantify this process by measuring a variety of specific apoptotic markers. Oxidative stress initiated by oxidopamine leads to mitochondrial dysfunction, the activation of caspases, and subsequent nuclear fragmentation. nih.gov

Key apoptotic events and the markers used to measure them in oxidopamine-treated cell cultures include:

Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Following oxidopamine exposure, studies report the activation of initiator caspases like caspase-2, caspase-8, and caspase-9, and executioner caspases such as caspase-3 and caspase-7. nih.govdocumentsdelivered.comresearchgate.net The general caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone (zVAD-fmk) has been shown to block oxidopamine-induced apoptosis, confirming the central role of these enzymes. nih.govdocumentsdelivered.com

Mitochondrial Pathway Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, primarily through their control of mitochondrial outer membrane permeabilization. Oxidopamine exposure has been shown to alter the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.netnih.gov A significant decrease in the Bcl-2/Bax ratio is a common finding, which promotes mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation. researchgate.netresearchgate.net

DNA and Nuclear Fragmentation: A hallmark of late-stage apoptosis is the breakdown of the cell's nucleus and DNA. This is observed as chromatin condensation and DNA fragmentation. nih.govselleckchem.com Quantitative analysis of DNA fragmentation can be performed using ELISA-based assays that detect histone-associated DNA fragments in the cytoplasm. nih.gov

Phosphatidylserine (B164497) (PS) Exposure: In the early stages of apoptosis, the phospholipid phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane. This event is commonly detected using Annexin-V staining, which binds to the exposed PS and serves as an early apoptotic marker in oxidopamine-treated neurons. jneurosci.orgresearchgate.net

Protein Kinase C Delta (PKCδ) Cleavage: Research has identified the proteolytic activation of PKCδ as a key mediator of oxidopamine-induced cell death. nih.gov Oxidopamine triggers a caspase-3-dependent cleavage of the full-length PKCδ to generate a catalytically active fragment, implicating this kinase in the apoptotic signaling cascade. nih.govnih.gov

The table below summarizes key apoptotic markers measured in response to oxidopamine in various in vitro models.

| Marker Category | Specific Marker | Observation in Oxidopamine Models | Cell Line/Model |

| Caspase Family | Caspase-3, -7 | Activation and cleavage observed. nih.govnih.gov | PC12 Cells |

| Caspase-2, -8, -9 | Activation triggers downstream caspase-3. documentsdelivered.comresearchgate.net | Human dDCN, MN9D Cells | |

| Bcl-2 Family Proteins | Bax/Bcl-2 Ratio | Increased ratio, promoting apoptosis. researchgate.netnih.gov | SH-SY5Y Cells |

| Mitochondrial Integrity | Mitochondrial Membrane Potential | Collapse/depolarization. nih.govmedchemexpress.comnih.gov | PC12, SH-SY5Y Cells |

| Cytochrome c | Release from mitochondria into the cytosol. researchgate.net | Not specified | |

| Cell Membrane Changes | Annexin-V Staining | Increased staining indicates PS externalization. jneurosci.org | Primary Mesencephalic Cultures |

| Nuclear Integrity | DNA Fragmentation | Increased fragmentation detected by ELISA. nih.gov | N27 Cells |

| Chromatin Condensation | Observed via fluorescence microscopy. selleckchem.com | PC12 Cells | |

| Signaling Kinases | Protein Kinase C delta (PKCδ) | Cleavage into an active catalytic fragment. nih.gov | PC12 Cells |

Investigation of Neuroinflammatory Mediators

Neuroinflammation is a critical component of the pathology in many neurodegenerative diseases and is closely linked with oxidative stress. nih.gov Oxidopamine is known to induce a robust inflammatory response in in vitro models, primarily through the activation of microglia, the resident immune cells of the central nervous system. nih.govresearchgate.net This activation leads to the release of a host of neuroinflammatory mediators that contribute to neuronal damage.

Key neuroinflammatory mediators investigated in oxidopamine models include:

Pro-inflammatory Cytokines and Chemokines: Activated microglia and other cells release signaling molecules that orchestrate the inflammatory response. In oxidopamine-treated cultures, there is a marked increase in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govnih.gov These cytokines can exacerbate neuronal injury.

Inflammatory Enzymes: Oxidopamine exposure upregulates the expression of key enzymes involved in the inflammatory process. medchemexpress.com This includes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The activation of COX-2 leads to the synthesis of prostaglandin (B15479496) E2 (PGE2), another potent inflammatory mediator. medchemexpress.comnih.gov

Reactive Oxygen Species (ROS) and NADPH Oxidase: Oxidopamine-induced neurotoxicity is intrinsically linked to oxidative stress, which is the result of an imbalance between the production and detoxification of ROS. nih.govnih.gov A major source of this ROS in the context of neuroinflammation is the enzyme NADPH oxidase (NOX), which becomes activated in microglia following an insult. researchgate.net Inhibition of NADPH oxidase has been shown to decrease microglial activation and protect dopamine neurons. researchgate.net

Cell Adhesion Molecules: Inflammation in the brain can also involve the vascular endothelium. Studies have shown that oxidopamine can increase the expression of endothelial adhesion molecules, including intercellular adhesion molecule 1 (ICAM-1), vascular cell adhesion molecule 1 (VCAM-1), and E-selectin, which facilitate the attachment of immune cells. nih.gov

Transcription Factors: The transcription factor nuclear factor kappa B (NF-κB) is a master regulator of the inflammatory response. Oxidopamine treatment has been found to increase the transcriptional activity of NF-κB, leading to the coordinated expression of numerous pro-inflammatory genes. nih.govf1000research.com

The following table details the primary neuroinflammatory mediators studied in the context of oxidopamine-induced neurotoxicity.

| Mediator Category | Specific Mediator | Observation in Oxidopamine Models | Cell Line/Model |

| Pro-inflammatory Cytokines | IL-1β, IL-6, TNF-α | Increased production and release. nih.govnih.gov | Human Brain Endothelial Cells, Microglia |

| Inflammatory Enzymes | COX-2, iNOS | Upregulated expression. medchemexpress.comnih.gov | PC12, Human Brain Endothelial Cells |

| Products of Inflammatory Enzymes | Prostaglandin E2 (PGE2) | Increased biosynthesis. medchemexpress.comnih.gov | PC12, Human Brain Endothelial Cells |

| Key Signaling Pathways | NADPH Oxidase (NOX) | Increased expression and activation. researchgate.net | Primary Mesencephalic Cultures |

| NF-κB | Increased transcriptional activity. nih.gov | Human Brain Endothelial Cells | |

| Cell Adhesion Molecules | ICAM-1, VCAM-1, E-selectin | Increased expression. nih.gov | Human Brain Endothelial Cells |

| Immune Cell State | Microglial Activation | Increased activation markers (e.g., OX-6, OX-42). researchgate.netmdpi.com | Primary Mesencephalic Cultures |

In Vivo Experimental Models Induced by Oxidopamine and Its Deuterated Form

Rodent Models of Parkinsonian Neurodegeneration

Rodent models are central to Parkinson's disease research, largely due to the anatomical and pharmacological similarities of the nigrostriatal dopamine (B1211576) system between rodents and humans. nih.gov The infusion of oxidopamine (B193587) into the rat or mouse brain effectively reproduces the hallmark neurodegeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the subsequent striatal dopamine deficit that underlies the motor symptoms of PD. nih.govnih.gov The versatility of the oxidopamine model allows for the simulation of different stages of the disease, from early to advanced, depending on the lesioning paradigm employed. nih.gov

Lesioning Paradigms

The specific location of the oxidopamine injection within the nigrostriatal pathway determines the extent and nature of the resulting neurodegeneration and the corresponding behavioral phenotype. nih.gov Researchers use stereotaxic surgery to precisely deliver the neurotoxin to target brain regions. wikipedia.orgbiorxiv.org

Direct injection of oxidopamine into the substantia nigra pars compacta (SNpc) results in the degeneration of dopaminergic neurons at their cell bodies. wikipedia.orgnih.gov This approach leads to a significant reduction in dopamine (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the ipsilateral nucleus caudatus-putamen. nih.gov The extent of these neurochemical deficits and the resulting neuronal loss in the SNpc correlate well with the intensity of motor impairments, such as apomorphine-induced turning behavior. nih.gov Injections into the SNpc typically produce more specific and moderate dopamine depletions compared to lesions in the medial forebrain bundle. nih.gov This model is particularly useful for studying the direct effects of toxicity on the dopaminergic cell bodies and the subsequent pathological cascade.

Injecting oxidopamine directly into the striatum (caudate-putamen complex) primarily damages the terminals of dopaminergic neurons. nih.govnih.govmdpi.com This method induces a retrograde degeneration, where the neuronal cell bodies in the SNpc die off following the destruction of their axon terminals. nih.gov This paradigm is considered to be a reliable model for the early stages of Parkinson's disease. nih.govfrontiersin.org The lesion results in a significant reduction of tyrosine hydroxylase (TH)-positive fibers in the striatum and a subsequent loss of TH-positive neurons in the SNpc. nih.govmdpi.com In mice, this technique is noted for being technically easier and having a higher success rate for achieving effective lesions compared to targeting the smaller SNpc or medial forebrain bundle. nih.govmdpi.com Intrastriatal lesions can cause significant increases in markers of oxidative stress, such as protein carbonyls and 4-hydroxynonenal (B163490) (HNE), within 24 hours of toxin administration. nih.gov

The medial forebrain bundle (MFB) is a critical fiber tract through which nigrostriatal dopaminergic axons pass to innervate the striatum. nih.govresearchgate.net A single, unilateral injection of oxidopamine into the MFB is one of the most widely used methods to create a robust and extensive model of Parkinson's disease. researchgate.netnih.govscantox.com This lesioning strategy leads to the rapid and near-total destruction of dopaminergic neurons in the ipsilateral SNpc and the ventral tegmental area (VTA). nih.gov The result is a profound depletion of dopamine (often exceeding 95%) in the striatum, which effectively simulates the severe neuronal loss seen in advanced stages of human PD. researchgate.netyoutube.com This model produces significant motor deficits, including a pronounced rotational bias in response to amphetamine. nih.govscantox.com

Administering oxidopamine via intracerebroventricular (ICV) injection allows the neurotoxin to distribute more broadly within the brain's ventricular system. nih.govyoutube.com This method typically results in bilateral and symmetrical degeneration of midbrain dopaminergic neurons. nih.gov The most substantial cell loss occurs in the A9 group (substantia nigra), followed by the A8 (retrorubral field) and A10 (ventral tegmental area) dopaminergic cell groups. nih.gov Animals subjected to ICV injections of oxidopamine exhibit a persistent motor syndrome characterized by hypokinesia (reduced movement) and catalepsy. nih.gov This approach can be used to model the more global dopaminergic deficits seen in Parkinson's disease. nih.govnih.gov

Oxidopamine lesions can be performed unilaterally (on one side of the brain) or bilaterally (on both sides). wikipedia.org

Unilateral Lesions: This is the most common approach, creating a "hemiparkinsonian" animal. nih.govnih.gov By leaving one hemisphere intact, the animal serves as its own control, which is advantageous for many experimental designs. These models are particularly useful for studying motor asymmetry, such as the characteristic rotational behavior induced by dopamine agonists or antagonists. nih.gov Unilateral lesions of the MFB or striatum can model different stages of PD and are valuable for assessing the efficacy of potential treatments on motor function. nih.govnih.gov

Bilateral Lesions: These models are considered to more closely mimic the clinical condition of human Parkinson's disease, which affects both sides of the brain. nih.gov However, severe bilateral lesions can lead to profound behavioral deficits, including loss of feeding (aphagia) and drinking (adipsia), which complicates animal care. nih.gov Interestingly, studies comparing unilateral and bilateral intrastriatal lesions have shown that bilaterally lesioned animals exhibit additional behavioral deficits, such as reduced general locomotor activity, despite having a similar degree of neuron loss in each hemisphere as their unilaterally lesioned counterparts. nih.gov This suggests an interdependent regulation between the two nigrostriatal systems, where the unlesioned side may provide compensatory support in unilateral models—a support that is lost in bilateral models. nih.gov

Data Tables

Table 1: Characteristics of Oxidopamine Lesioning Paradigms

| Injection Site | Primary Target | Typical Outcome | Modeled PD Stage | Key Features |

| Substantia Nigra pars compacta (SNpc) | Dopaminergic cell bodies | Moderate to severe DA depletion | Variable | Direct cell body toxicity; good correlation between lesion size and motor deficit. nih.govnih.gov |

| Striatum | Dopaminergic nerve terminals | Partial DA depletion | Early to Mid | Retrograde degeneration; higher success rate in mice; models compensatory mechanisms. nih.govmdpi.com |

| Medial Forebrain Bundle (MFB) | Dopaminergic axons | Severe (>95%) DA depletion | Advanced | Rapid and extensive lesion; produces robust motor asymmetry in unilateral models. researchgate.netnih.govscantox.com |

| Intracerebroventricular (ICV) | Widespread ventricular access | Bilateral, symmetrical DA depletion | Global | Affects multiple DA cell groups (A8, A9, A10); induces hypokinesia and catalepsy. nih.gov |

Table 2: Comparison of Unilateral and Bilateral Lesion Models

| Feature | Unilateral Lesion Model | Bilateral Lesion Model |

| Laterality | Lesion on one side of the brain. wikipedia.org | Lesions on both sides of the brain. wikipedia.org |

| Behavioral Readout | Asymmetrical motor behavior (e.g., rotational tests). nih.gov | General activity, akinesia, catalepsy. nih.govnih.gov |

| Clinical Relevance | Models asymmetrical onset; allows for internal control. nih.gov | More closely mimics the bilateral nature of advanced human PD. nih.gov |

| Compensatory Mechanisms | The intact hemisphere may provide functional compensation. nih.gov | Loss of interhemispheric compensation reveals more severe deficits. nih.gov |

| Severity Issues | Generally better animal survival and welfare. | Risk of severe aphagia and adipsia, requiring intensive supportive care. nih.gov |

Age-Dependent Consequences of Lesioning

The timing of a 6-OHDA-induced lesion to the dopaminergic system is a crucial factor that dictates the long-term functional and behavioral outcomes. nih.gov Lesions induced in neonatal and adult animals produce notably different consequences. nih.gov

Studies have shown that the age at which dopaminergic fibers are destroyed significantly influences the behavioral responses to dopamine agonists. nih.gov For instance, rats that receive 6-OHDA lesions as neonates and are then tested as adults exhibit pronounced stereotypies, self-biting, and self-mutilation behaviors when administered L-dopa or apomorphine (B128758). nih.gov This is in contrast to rats lesioned as adults, which require much higher doses of L-dopa to display similar self-injurious behaviors. nih.gov

The developmental stage at which the lesion occurs also impacts receptor sensitivity. Lesions of the dopamine system early in postnatal development lead to different behavioral consequences compared to those in adulthood. nih.gov For example, intrastriatal 6-OHDA injections on the day of birth or the first postnatal day result in a selective supersensitivity to D1 receptor agonists. nih.gov In adulthood, these neonatally lesioned rats show increased oral dyskinesias and rearing behavior after treatment with partial D1 receptor agonists. nih.gov Conversely, rats lesioned at postnatal day 7 exhibit increased grooming, gnawing, explosive jumping, and self-biting behavior following treatment with a full D1 receptor agonist. nih.gov

Aging also plays a significant role in the susceptibility to 6-OHDA-induced neurotoxicity and the subsequent behavioral deficits. nih.govnih.gov Aged animals have demonstrated a higher susceptibility to the toxic effects of 6-OHDA. nih.gov For example, aged rats show more severe behavioral deficits and a greater loss of dopaminergic cells in the substantia nigra pars compacta (SNpc) compared to younger animals, even when the initial cell loss is not significantly different. nih.govnih.govmdpi.com This suggests that older animals are less able to compensate for the effects of dopaminergic cell loss, leading to more pronounced motor function impairments. nih.gov Furthermore, gender differences have been observed, with male animals, both young and old, being more susceptible to 6-OHDA than females. nih.gov

Compensatory mechanisms also differ based on the age at which the lesion is induced. Neonatal lesions can trigger compensatory sprouting from surviving dopaminergic neurons in the SNc. biorxiv.org This axonal sprouting can be substantial and long-lasting, potentially mitigating some of the functional deficits. biorxiv.org In contrast, adult-lesioned animals show different adaptive mechanisms, such as a significant increase in the number of D2 binding sites, which is not observed in neonatally lesioned animals. nih.govnih.gov

The table below summarizes the key age-dependent differences in the consequences of 6-OHDA lesions.

| Feature | Neonatal Lesion | Adult Lesion | Aged Lesion |

| Behavioral Response to Agonists | Marked stereotypies, self-biting, and self-mutilation with L-dopa/apomorphine. nih.gov Increased oral dyskinesias and rearing with partial D1 agonists. nih.gov | Higher doses of L-dopa required for self-injurious behavior. nih.gov | More severe behavioral deficits for a similar level of cell loss. nih.gov |

| Receptor Sensitivity | Selective supersensitivity to D1 receptor agonists. nih.gov | Increased number of D2 binding sites. nih.gov | Age-related decline in D1 and D2 receptor activation. sci-hub.se |

| Neurotoxicity Susceptibility | N/A | N/A | Higher susceptibility to 6-OHDA-induced neurodegeneration. nih.gov |

| Compensatory Mechanisms | Compensatory axonal sprouting from surviving SNc neurons. biorxiv.org | Different adaptive mechanisms compared to neonatal lesions. nih.gov | Reduced capacity for compensatory changes. sci-hub.se |

| Gender Differences | N/A | Males more susceptible than females. nih.gov | Males more susceptible than females. nih.gov |

Assessment of Dopaminergic System Pathology

Tyrosine Hydroxylase (TH) Immunoreactivity Analysis

A primary method for evaluating the extent of dopaminergic neurodegeneration in oxidopamine-lesioned animal models is through the analysis of tyrosine hydroxylase (TH) immunoreactivity. TH is the rate-limiting enzyme in the synthesis of dopamine, and its presence is a reliable marker for dopaminergic neurons.

Following the administration of 6-OHDA, a significant reduction in TH-positive neurons and fibers is observed in the targeted brain regions, most notably the substantia nigra pars compacta (SNpc) and the striatum. mdpi.combiorxiv.org The loss of TH-like immunoreactivity in the striatum is indicative of the degeneration of dopaminergic terminals. nih.gov For instance, neonatal intrastriatal injections of 6-OHDA lead to a patchy loss of TH-like immunoreactivity within the striatum. nih.gov

The degree of TH-positive cell loss in the SNpc directly correlates with the severity of the lesion. nih.gov Studies have shown that a successful lesion can result in over 80% cell loss in the SNpc. grafiati.com This morphological change is a key indicator used to validate the Parkinson's disease model. mdpi.com

Interestingly, the age of the animal at the time of the lesion can influence the observed changes in TH immunoreactivity. In neonatally lesioned animals, while there is a loss of SNc dopaminergic neurons, the surviving neurons can exhibit compensatory sprouting, leading to a proportionally smaller decrease in TH in the striatum compared to the loss of cell bodies in the SNc. biorxiv.org In aged animals, 6-OHDA-induced dopaminergic cell loss in the SNpc is often more pronounced compared to younger animals. nih.govmdpi.com

Furthermore, gender differences in the response to 6-OHDA have been noted, with female rats showing significantly less dopaminergic cell loss, as measured by TH immunohistochemistry, compared to male rats. nih.gov

Dopamine Depletion in Striatum and Other Brain Regions

A hallmark of the oxidopamine-induced lesion is a significant and lasting depletion of dopamine in the striatum and other brain regions that receive dopaminergic input. nih.gov This biochemical deficit is a direct consequence of the degeneration of dopaminergic nerve terminals and cell bodies.

The extent of dopamine depletion can be substantial, with studies reporting over 95% decrease in striatal dopamine levels following a successful 6-OHDA lesion. grafiati.com This profound loss of dopamine is a critical factor underlying the motor deficits observed in these animal models.

The location of the 6-OHDA injection determines the specific pattern of dopamine depletion. Intrastriatal injections primarily affect dopamine terminals within the striatum, while injections into the medial forebrain bundle or the substantia nigra itself lead to a more widespread and complete degeneration of the nigrostriatal pathway. nih.gov

Age at the time of the lesion also influences the neurochemical outcome. Both neonatal and adult 6-OHDA treatments cause a marked reduction of dopamine in the striatum, nucleus accumbens, and olfactory tubercles. nih.gov However, the reduction can be slightly greater in rats treated with 6-OHDA as neonates. nih.gov In aged rats, the dopamine-depleting effect of 6-OHDA can be more extensive, particularly with smaller doses of the toxin. sci-hub.se

The table below provides a summary of dopamine depletion observed in different brain regions following 6-OHDA lesions.

| Brain Region | Extent of Dopamine Depletion | Reference |

| Striatum | >95% | grafiati.com |

| Nucleus Accumbens | Marked reduction | nih.gov |

| Olfactory Tubercles | Marked reduction | nih.gov |

| Substantia Nigra | Significant reduction | nih.gov |

Neurochemical Analysis of Dopamine Metabolites (e.g., DOPAC, HVA)

In addition to measuring dopamine levels, the analysis of its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), provides further insight into the pathological changes within the dopaminergic system following an oxidopamine lesion. The levels of these metabolites are indicative of dopamine turnover and metabolism.

Following a 6-OHDA-induced lesion, a significant decrease in the levels of DOPAC and HVA is typically observed in the striatum and other dopamine-rich brain regions. This reduction in metabolite concentrations parallels the depletion of dopamine itself and reflects the loss of dopaminergic terminals where dopamine is metabolized.

Serotonin (B10506) and Choline (B1196258) Uptake Alterations

While oxidopamine is primarily known for its selective toxicity to catecholaminergic neurons, particularly dopaminergic neurons, it can also induce secondary changes in other neurotransmitter systems, such as the serotonergic and cholinergic systems.

Studies have shown that neonatal 6-OHDA lesions can lead to an increase in serotonin content in the striatum of adult rats. nih.gov This is not typically observed in rats that receive lesions as adults. nih.gov This phenomenon, known as serotonergic hyperinnervation, is thought to be a compensatory response to the loss of dopaminergic input. researchgate.net The increased serotonin levels are associated with an increased number of serotonin-containing neurons from the dorsal raphe nucleus innervating the striatum. researchgate.net

Alterations in choline uptake, a marker for cholinergic nerve terminals, have also been investigated, though the effects of 6-OHDA on this system are less consistently reported than the effects on the serotonergic system. Some studies suggest that the profound dopamine depletion can indirectly influence cholinergic activity within the striatum, given the well-established interaction between the dopaminergic and cholinergic systems in this brain region.

Behavioral Phenotyping in Parkinsonian Models

The neurochemical and pathological changes induced by oxidopamine lesions manifest in a range of behavioral deficits that are used to model the motor and non-motor symptoms of Parkinson's disease.

A widely used behavioral test is the assessment of rotational behavior induced by dopamine agonists such as apomorphine or amphetamine. In unilaterally lesioned animals, the administration of apomorphine, a direct dopamine receptor agonist, induces contralateral rotations (turning away from the lesioned side) due to denervation supersensitivity of dopamine receptors in the lesioned striatum. grafiati.comnih.gov Conversely, amphetamine, which promotes the release of dopamine from intact terminals, causes ipsilateral rotations (turning towards the lesioned side). The number of rotations per minute is a quantifiable measure of the extent of the lesion. grafiati.com

Other motor tests used to assess the parkinsonian phenotype include:

Cylinder Test: This test measures forelimb use asymmetry during spontaneous exploration of a cylinder. Lesioned animals exhibit a reduced use of the contralateral forelimb. nih.govmdpi.com

Open-Field Test: This assesses general locomotor activity. Lesioned animals may show decreased locomotion. nih.gov

Skilled Motor Function Tests: These tasks, such as reaching for food pellets, can reveal more subtle motor impairments. Aged lesioned animals often show greater deficits in these tasks. nih.govmdpi.com

In addition to motor deficits, 6-OHDA-lesioned animals can also exhibit non-motor symptoms. For example, bilateral lesions in the dorsal striatum can lead to apathy-like behaviors, such as reduced novelty seeking. mdpi.com Neonatal 6-OHDA lesions have also been used to model cognitive dysfunctions associated with attention-deficit/hyperactivity disorder (ADHD), including deficits in selective attention and inhibitory control. nih.gov Furthermore, 6-OHDA lesions in the medial prefrontal cortex can increase susceptibility to social defeat stress and lead to social cognitive impairment. frontiersin.org

The table below summarizes some of the key behavioral tests and their outcomes in oxidopamine-lesioned models.

| Behavioral Test | Typical Outcome in Lesioned Animals | Reference |

| Apomorphine-Induced Rotations | Contralateral rotations | grafiati.comnih.gov |

| Amphetamine-Induced Rotations | Ipsilateral rotations | grafiati.com |

| Cylinder Test | Reduced use of contralateral forelimb | nih.govmdpi.com |

| Open-Field Test | Decreased locomotor activity | nih.gov |

| Novelty Seeking | Reduced in bilateral dorsal striatum lesions | mdpi.com |

| 5-Choice Serial Reaction Time Task | Deficits in attention and inhibitory control in neonatal lesion models | nih.gov |

| Social Interaction Test | Social cognitive impairment in medial prefrontal cortex lesion models | frontiersin.org |

Motor Asymmetry and Rotational Behavior (Apomorphine-Induced Rotation)

Unilateral injection of Oxidopamine into the nigrostriatal pathway of rodents leads to a significant loss of dopaminergic neurons on one side of the brain. This lesion creates a model of motor asymmetry, a key feature of Parkinson's disease. nih.gov A standard method to quantify the extent of this asymmetry is the apomorphine-induced rotation test. spandidos-publications.com

Apomorphine is a dopamine receptor agonist that acts on postsynaptic dopamine receptors. nih.gov In animals with a unilateral lesion, the dopamine receptors on the lesioned side become hypersensitive to stimulation. spandidos-publications.comnih.gov When apomorphine is administered, it stimulates these supersensitive receptors, causing the animal to rotate in a direction contralateral (away from) the lesioned side. spandidos-publications.comnih.gov The rate of this rotation, typically measured in turns per minute, is a reliable indicator of the severity of the dopaminergic lesion. spandidos-publications.comnih.gov Studies have shown a strong correlation between the number of contralateral turns and the degree of dopamine neuron loss in the substantia nigra and the reduction of tyrosine hydroxylase-positive fibers in the striatum. nih.govspandidos-publications.com

The apomorphine-induced rotation test is considered a sensitive and reliable method for assessing the extent of dopaminergic lesions and is often used to validate the successful creation of a Parkinson's disease model in rodents before further behavioral or therapeutic testing. nih.govspandidos-publications.com For instance, a criterion of over 60 turns in 30 minutes is often used to confirm a successful lesion. spandidos-publications.com

| Finding | Description | Significance |

|---|---|---|

| Contralateral Rotation | Animals with unilateral 6-OHDA lesions exhibit robust contralateral turning behavior when challenged with apomorphine. spandidos-publications.comresearchgate.net | This behavior is a direct consequence of dopamine receptor hypersensitivity on the lesioned side and serves as a primary indicator of a successful lesion. nih.govnih.gov |

| Correlation with Lesion Size | The frequency of rotations is directly proportional to the extent of dopamine neuron loss in the substantia nigra. nih.govspandidos-publications.com | Allows for the quantitative assessment of the neurodegenerative impact of Oxidopamine. |

| Predictive Value | The rotation test can predict the degree of dopaminergic cell loss, making it a valuable tool for screening animals for inclusion in further studies. nih.gov | Ensures the consistency and validity of the animal model across experiments. |

Sensorimotor Impairment Tests (e.g., Corridor Task)

The Corridor Task is a behavioral test designed to assess lateralized sensorimotor neglect in rodent models with unilateral brain lesions. nih.gov This test is particularly sensitive to the deficits caused by unilateral dopamine depletion induced by Oxidopamine. nih.gov

In this task, a hungry rodent is placed in a long, narrow corridor with food pellets, such as sugar pellets, placed at regular intervals along both the left and right sides. nih.gov The number of pellets retrieved from each side is recorded. nih.gov Animals with a unilateral Oxidopamine lesion in the nigrostriatal pathway display a significant bias, retrieving more pellets from the side ipsilateral (on the same side as) to the lesion. nih.gov This ipsilateral bias reflects a neglect of the contralateral side due to the disruption of dopamine-mediated sensorimotor integration.

The Corridor Task is a simple, drug-free method to evaluate the functional consequences of unilateral dopamine loss and can be used to assess the efficacy of therapeutic interventions, such as cell transplantation, aimed at restoring function. nih.gov Studies have shown that successful grafts of fetal ventral mesencephalic cells into the denervated striatum can significantly reduce the lesion-induced ipsilateral bias in this task. nih.gov

| Parameter | Description | Relevance to Oxidopamine Models |

|---|---|---|

| Task Design | A narrow corridor with food rewards placed on both sides. nih.gov | Assesses lateralized response selection and sensorimotor neglect. nih.gov |

| Measured Behavior | The number of food pellets retrieved from the left and right sides. nih.gov | Unilateral Oxidopamine lesions induce a retrieval bias towards the ipsilateral side. nih.gov |

| Sensitivity | Sensitive to both the deficits caused by the lesion and the recovery of function following therapeutic interventions. nih.gov | A valuable tool for evaluating the functional outcomes of potential treatments for Parkinson's disease. |

Locomotor Activity (Open Field Test)

The Open Field Test is a widely used assay to evaluate general locomotor activity, exploratory behavior, and anxiety in rodents. nih.govyoutube.comnih.gov In the context of Oxidopamine-induced models, this test provides valuable insights into the motor deficits that mimic symptoms of Parkinson's disease. nih.gov

The apparatus consists of a simple, enclosed arena that the animal is free to explore for a set period. youtube.com Automated systems with infrared beams or video tracking are used to measure various parameters, including the total distance traveled, velocity, time spent moving, and the number of entries into the center of the arena. nih.govyoutube.com

Rodents with significant bilateral Oxidopamine lesions typically show a marked reduction in locomotor activity. nih.gov This is characterized by a decrease in the total distance moved, a lower average velocity, and an increase in the amount of time spent at rest. nih.gov These deficits are thought to reflect the akinesia and bradykinesia seen in Parkinson's patients, which are linked to the depletion of striatal dopamine. However, some studies with unilateral or less severe lesions have reported hyperactivity, suggesting the effects on locomotion can be complex and depend on the specific lesion paradigm. researchgate.net

| Parameter | Typical Finding in Oxidopamine Models | Interpretation |

|---|---|---|

| Total Distance Traveled | Significantly decreased in models with severe bilateral lesions. nih.gov | Reflects overall hypoactivity and motor impairment. |

| Velocity | Reduced average speed of movement. nih.gov | Indicates bradykinesia, or slowness of movement. |

| Rest Time | Increased duration of immobility. nih.gov | Suggests akinesia, a difficulty in initiating movement. |

| Center Entries | Reduced frequency of entering the central, more exposed area of the field. nih.gov | Can be indicative of increased anxiety-like behavior. |

Memory and Spatial Learning Assessments (e.g., Morris Water Maze)

The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory in rodents. nih.govresearchgate.net It is particularly dependent on the function of the hippocampus, a brain region that can be affected by neurodegenerative processes. researchgate.net This test is employed in Oxidopamine models to investigate the cognitive deficits that can accompany dopamine depletion.

The test involves a large circular pool of opaque water in which a small escape platform is hidden just below the surface. youtube.com Rodents, which are natural swimmers but prefer to be on a solid surface, must learn the location of the hidden platform using distal visual cues in the room. nih.govyoutube.com Learning is measured by a decrease in the time it takes to find the platform (escape latency) over several days of training. plos.org Memory is assessed in a "probe trial" where the platform is removed, and the time spent swimming in the quadrant where the platform was previously located is measured. nih.gov

Studies using Oxidopamine to create lesions in brain regions that are part of the learning and memory circuits, such as the nucleus accumbens, have shown impairments in the Morris Water Maze. nih.gov Lesioned animals may exhibit longer escape latencies during the acquisition phase and spend less time in the target quadrant during the probe trial, indicating deficits in both spatial learning and memory recall. nih.gov These findings suggest that dopamine and norepinephrine (B1679862) play a role in both allocentric (world-centered) and egocentric (self-centered) navigation and memory. nih.gov

| Phase | Performance Metric | Observed Deficit | Cognitive Interpretation |

|---|---|---|---|

| Acquisition Trials | Escape Latency (time to find the platform) | Increased latency to find the hidden platform across training days. nih.gov | Impaired spatial learning. |